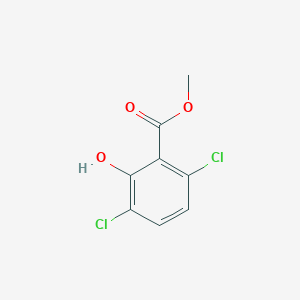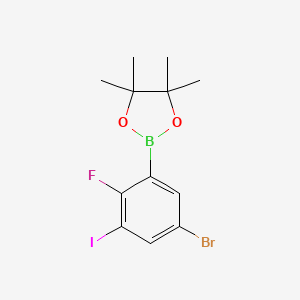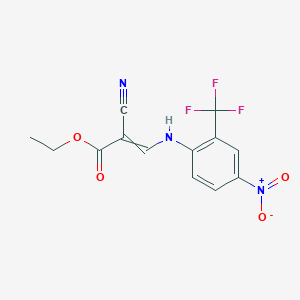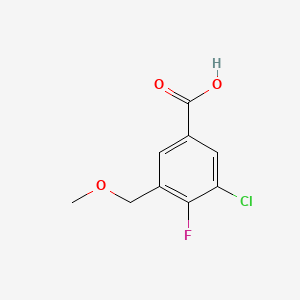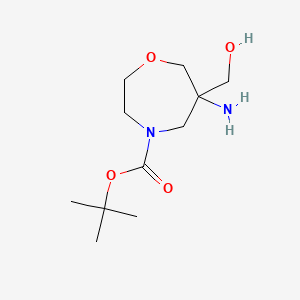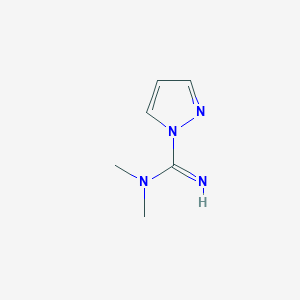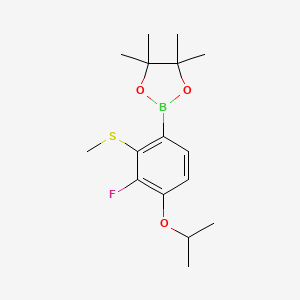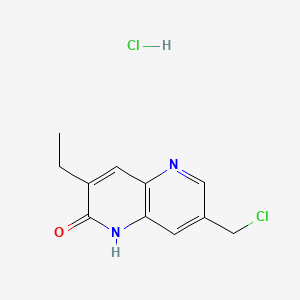
(2,3-Difluoro-4-iodophenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Difluoro-4-iodophenyl)(methyl)sulfane is an organic compound with the molecular formula C7H5F2IS. It is a solid substance with a unique structure that includes both fluorine and iodine atoms attached to a phenyl ring, along with a methylsulfane group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-4-iodophenyl)(methyl)sulfane typically involves the reaction of thioanisole with iodomethane under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product[2][2].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques[2][2].
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Difluoro-4-iodophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The sulfur atom in the methylsulfane group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the phenyl ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents such as dichloromethane.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced phenyl derivatives.
Applications De Recherche Scientifique
(2,3-Difluoro-4-iodophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,3-Difluoro-4-iodophenyl)(methyl)sulfane involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the iodine atom is replaced by nucleophiles. Additionally, the sulfur atom in the methylsulfane group can undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Iodophenyl)(methyl)sulfane: Similar structure but lacks the fluorine atoms.
(2-Iodothioanisole): Similar structure but lacks the fluorine atoms and has a different substitution pattern on the phenyl ring.
Uniqueness
(2,3-Difluoro-4-iodophenyl)(methyl)sulfane is unique due to the presence of both fluorine and iodine atoms on the phenyl ring, which imparts distinct reactivity and properties. The combination of these substituents makes it a valuable compound for various applications in organic synthesis and research .
Propriétés
Formule moléculaire |
C7H5F2IS |
|---|---|
Poids moléculaire |
286.08 g/mol |
Nom IUPAC |
2,3-difluoro-1-iodo-4-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5F2IS/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,1H3 |
Clé InChI |
YDIMCXCVYPRUKB-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=C(C=C1)I)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


